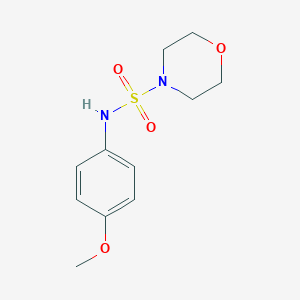

N-(4-methoxyphenyl)morpholine-4-sulfonamide

Description

N-(4-Methoxyphenyl)morpholine-4-sulfonamide is a sulfonamide derivative featuring a morpholine ring linked to a 4-methoxyphenyl group via a sulfonamide bridge. The methoxyphenyl group contributes to electron-donating properties, while the morpholine ring enhances solubility due to its polar oxygen atom.

Properties

IUPAC Name |

N-(4-methoxyphenyl)morpholine-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4S/c1-16-11-4-2-10(3-5-11)12-18(14,15)13-6-8-17-9-7-13/h2-5,12H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYSPVXLLPOIYGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NS(=O)(=O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49724661 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Amine-Sulfonyl Chloride Coupling

The most widely reported method involves the reaction of 4-methoxyaniline with morpholine-4-sulfonyl chloride. This approach follows the general sulfonamide synthesis principle, where a primary or secondary amine reacts with a sulfonyl chloride in the presence of a base to neutralize HCl byproducts.

Reaction Conditions

-

Solvent : Toluene or xylene is preferred due to its high boiling point and inertness.

-

Temperature : Elevated temperatures (80–145°C) are required to drive the reaction to completion.

-

Catalyst : N,N-Dimethylformamide (DMF) or 1,1,3,3-tetramethylurea is used in catalytic amounts (0.001–0.09 molar equivalents) to enhance reactivity.

-

Molar Ratio : A 1.5:1 to 6:1 excess of sulfonyl chloride to aniline ensures complete conversion.

Example Protocol

A stirred solution of 4-methoxyaniline (0.5 mol) and morpholine-4-sulfonyl chloride (0.75 mol) in toluene is heated at 140–145°C for 8 hours under nitrogen. DMF (0.04 equiv.) is added to accelerate the reaction. Post-reaction, the mixture is cooled, washed with water, and the organic layer is crystallized to yield the product.

Yield and Purity

Typical yields range from 75–85% , with purity exceeding 90% after recrystallization.

Catalytic One-Pot Synthesis

Sequential Iron and Copper Catalysis

A modern one-pot method employs iron and copper catalysts to streamline the synthesis. This approach avoids isolating intermediates, improving efficiency.

Reaction Steps

Optimization Data

| Parameter | Value |

|---|---|

| Solvent | Toluene |

| Catalyst Loading | 5 mol% FeCl₃, 10 mol% CuI |

| Yield | 68–89% |

This method reduces reaction steps and minimizes waste, aligning with green chemistry principles.

Sulfur Dioxide Surrogate Strategies

Organometallic Reagent-Mediated Synthesis

Recent advancements utilize sulfur dioxide gas or its surrogates (e.g., DABSO) to generate sulfonamides in situ. Morpholine reacts with 4-methoxyphenylmagnesium bromide in the presence of SO₂, followed by oxidation.

Critical Parameters

-

SO₂ Equivalents : 1.2–2.0 equivalents ensure complete sulfonation.

-

Oxidizing Agent : Hydrogen peroxide or mCPBA converts sulfinic acids to sulfonamides.

Advantages

-

Avoids handling toxic sulfonyl chlorides.

-

Compatible with sensitive functional groups.

Solvent-Free Mechanochemical Synthesis

Ball Milling Technique

Emerging protocols employ ball milling to achieve solvent-free coupling. 4-Methoxyaniline and morpholine-4-sulfonyl chloride are ground with a base (e.g., K₂CO₃) in a high-energy mill.

Performance Metrics

-

Time : 2–4 hours vs. 8+ hours in solution-phase.

-

Yield : Comparable (70–80%) but with reduced solvent waste.

Comparative Analysis of Methods

| Method | Yield (%) | Time (h) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Classical Sulfonylation | 85 | 8 | High | Moderate (solvent use) |

| One-Pot Catalysis | 89 | 22 | Medium | Low (fewer steps) |

| Mechanochemical | 75 | 3 | Low | Minimal |

Purification and Characterization

Crystallization

The crude product is typically dissolved in hot toluene and cooled to induce crystallization. Purity is verified via HPLC (>95%).

Spectroscopic Data

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)morpholine-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The sulfonamide group can be reduced to form an amine.

Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of N-(4-hydroxyphenyl)morpholine-4-sulfonamide.

Reduction: Formation of N-(4-methoxyphenyl)morpholine-4-amine.

Substitution: Formation of N-(4-halophenyl)morpholine-4-sulfonamide.

Scientific Research Applications

Antimicrobial Activity

N-(4-methoxyphenyl)morpholine-4-sulfonamide and its derivatives have been evaluated for their antibacterial properties. A study synthesized several sulfonamide derivatives, including morpholine-based compounds, and assessed their in vitro antibacterial activity against common pathogens like Bacillus subtilis and Escherichia coli. The results indicated moderate activity against Bacillus subtilis, while the compound showed no inhibitory effect against E. coli . This suggests that modifications to the sulfonamide structure can influence antimicrobial efficacy.

Antiviral Properties

Research has highlighted the potential of sulfonamide derivatives, including this compound, as antiviral agents. For instance, a study focusing on structure-activity relationships found that certain sulfonamide analogues exhibited significant inhibition of HIV-1 replication in cell lines . The effectiveness of these compounds can be attributed to their ability to disrupt viral functions, particularly through interactions with viral proteins.

Central Nervous System Drug Development

Morpholine derivatives are recognized for their utility in central nervous system (CNS) drug discovery. The unique structural features of morpholines enhance their pharmacokinetic properties, making them suitable scaffolds for developing CNS-active compounds. This compound may serve as a lead compound for synthesizing new drugs aimed at treating neurological disorders due to its favorable lipophilic-hydrophilic balance and ability to penetrate the blood-brain barrier .

Anti-inflammatory Applications

The compound has been explored for its anti-inflammatory effects. Research indicates that morpholine-based sulfonamides can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation . This property is particularly relevant in developing treatments for diseases such as hypertension and vascular disorders where inflammation plays a critical role.

Cancer Therapeutics

Emerging studies suggest that this compound may possess anticancer properties. Sulfonamide derivatives have been implicated in inhibiting tumor growth through various mechanisms, including disruption of microtubule assembly and inhibition of carbonic anhydrase . The ongoing search for effective anticancer agents emphasizes the need for compounds with minimal side effects, positioning morpholine-based sulfonamides as promising candidates.

Synthesis and Structure-Activity Relationship Studies

The synthesis of this compound involves straightforward chemical procedures that can be optimized for yield and purity. Structure-activity relationship (SAR) studies are crucial in understanding how modifications to the compound's structure affect its biological activity. Various synthetic routes have been reported, highlighting the versatility of morpholine as a scaffold in drug design .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)morpholine-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can lead to various biological effects, depending on the specific enzyme targeted.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Sulfonamide Nitrogen

N,N-Dimethylmorpholine-4-Sulfonamide

- Structure : Replaces the 4-methoxyphenyl group with dimethylamine.

- Steric Effects: Smaller substituents reduce steric hindrance, which may enhance binding to compact active sites.

N-(3-Amino-2-Methylphenyl)Morpholine-4-Sulfonamide

- Structure: Substitutes the 4-methoxyphenyl group with a 3-amino-2-methylphenyl group.

- Key Differences: Electronic Properties: The amino group introduces hydrogen-bonding capacity, which could enhance target interactions. Metabolism: The methyl group may slow oxidative metabolism compared to the methoxy group .

Functional Group Additions

N-(4-Methoxyphenyl)-2-(4-Morpholin-4-ylquinazoline-2-sulfonyl)-acetamide

- Structure : Incorporates a quinazoline ring linked to the sulfonamide group.

- Pharmacological Activity : Exhibits potent anticancer activity against HCT-1, SF268, and MCF-7 cell lines (IC₅₀ < 10 µM) .

- Key Differences :

N-[4-(4-Methoxyphenyl)-Thiazol-2-yl]-...-Hydrazine Hydrobromide

Heterocyclic Ring Modifications

Piperazin-1-ium Salts (e.g., N-(4-Methoxyphenyl)piperazin-1-ium methoxybenzoate)

- Structure : Replaces morpholine with a piperazine ring and includes a carboxylate anion.

- Key Differences :

Biological Activity

N-(4-Methoxyphenyl)morpholine-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological evaluations, particularly focusing on its interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of morpholine with sulfonyl chlorides and substituted anilines. Various methods have been developed to optimize yields and purities, including techniques that utilize SO₂ gas for the generation of sulfonamides efficiently . The structural formula can be represented as follows:

Antibacterial Activity

This compound exhibits notable antibacterial properties. It has been shown to be effective against both Gram-positive and Gram-negative bacteria, functioning primarily as a bacteriostatic agent. In a study evaluating several sulfamoyl benzamides, this compound demonstrated significant inhibitory effects on h-NTPDases (ectonucleoside triphosphate diphosphohydrolases), which are implicated in various physiological processes including thrombosis and inflammation .

| Compound | Target | IC50 (μM) |

|---|---|---|

| N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide | h-NTPDase2 | Sub-micromolar |

| This compound | h-NTPDase3 | 0.72 ± 0.11 |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6 in response to lipopolysaccharide (LPS) stimulation . This suggests a dual role in both antibacterial and anti-inflammatory contexts.

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes involved in nucleotide metabolism. The inhibition of h-NTPDases leads to alterations in extracellular nucleotide levels, which can influence cell signaling pathways related to inflammation and immune responses .

Case Studies

- Case Study on Antibacterial Efficacy : A recent study evaluated the efficacy of various sulfonamide derivatives against a panel of bacterial strains. This compound was among the top performers, demonstrating a broad spectrum of activity against resistant strains, highlighting its potential as a lead compound for further development .

- Anti-inflammatory Activity Assessment : In an experimental model of sepsis induced by LPS, administration of this compound resulted in a significant reduction in systemic inflammation markers compared to control groups. The findings suggest that this compound could be beneficial in treating inflammatory diseases .

Q & A

Q. What are the key structural and spectroscopic characterization methods for N-(4-methoxyphenyl)morpholine-4-sulfonamide?

- Methodological Answer : Structural characterization typically employs single-crystal X-ray diffraction (SC-XRD) to resolve bond lengths, angles, and molecular conformation. For example, related sulfonamide derivatives have been analyzed using SHELX software for structure refinement . Spectroscopic methods include:

- NMR : H and C NMR to confirm substituent positions and electronic environments.

- FT-IR : Identification of sulfonamide S=O stretching (~1350–1150 cm) and morpholine C-O-C vibrations (~1120 cm).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

Computational tools like Gaussian with B3LYP functionals can validate experimental data against theoretical models .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer : Synthesis involves coupling 4-methoxyaniline with morpholine-4-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key steps include:

- Sulfonylation : Reacting the amine with sulfonyl chloride at 0–5°C to minimize side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

Reaction progress is monitored via TLC, and intermediates are characterized by melting point and NMR .

Advanced Research Questions

Q. How can computational methods like DFT improve the understanding of this compound’s electronic properties?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates frontier molecular orbitals (HOMO/LUMO), electrostatic potential surfaces, and charge distribution. For example:

- Thermochemistry : Predicts stability and reaction pathways by analyzing Gibbs free energy changes.

- Solvent Effects : Polarizable Continuum Models (PCM) simulate solvation effects on reactivity.

These studies help rationalize experimental observations, such as nucleophilic attack sites or photophysical behavior .

Q. What experimental strategies resolve contradictions in reported biological activities of sulfonamide derivatives?

- Methodological Answer : Discrepancies in bioactivity data (e.g., antimicrobial vs. inactive results) require:

- Standardized Assays : Replicate studies under controlled conditions (e.g., MIC assays with ATCC strains).

- Structure-Activity Relationship (SAR) : Compare substituent effects; e.g., electron-withdrawing groups on the phenyl ring may enhance binding to bacterial dihydropteroate synthase.

- Meta-Analysis : Cross-reference crystallographic data (e.g., Protein Data Bank entries) to identify binding modes .

Q. How does crystal packing influence the physicochemical stability of this compound?

- Methodological Answer : SC-XRD reveals intermolecular interactions (e.g., N–H⋯O hydrogen bonds, π-π stacking) that stabilize the lattice. For instance:

- Hydrogen Bonding : Morpholine oxygen acts as an acceptor, forming chains along crystallographic axes.

- Thermal Analysis : Differential Scanning Calorimetry (DSC) correlates melting points with packing efficiency.

Such data inform formulation strategies for co-crystals or salts to enhance solubility .

Q. What are the challenges in optimizing catalytic conditions for sulfonamide functionalization?

- Methodological Answer : Functionalization (e.g., halogenation, cross-coupling) faces challenges like:

- Regioselectivity : Control via directing groups (e.g., methoxy substituents) or transition-metal catalysts (Pd/Cu).

- Side Reactions : Sulfonamide deprotection under acidic/basic conditions requires protecting groups (e.g., Boc).

Reaction optimization employs Design of Experiments (DoE) to vary temperature, solvent, and catalyst loading .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.